Bet-bay 002

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

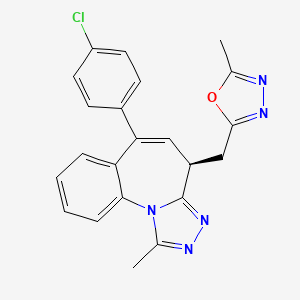

BET-BAY 002 是一种有效的溴结构域和末端 (BET) 蛋白家族抑制剂。 它在多发性骨髓瘤(一种血液癌)模型中显示出有效性 。 该化合物的分子式为 C22H18ClN5O ,分子量为 403.86 g/mol .

准备方法

合成路线和反应条件

BET-BAY 002 的合成涉及多个步骤,包括形成关键中间体及其后续反应。详细的合成路线和反应条件是专有的,尚未公开披露。

工业生产方法

This compound 的工业生产方法在公共领域并不常见。通常,此类化合物在受控条件下,在专门的设施中生产,以确保高纯度和高产率。 该过程涉及大规模合成、纯化和质量控制措施,以满足研究和潜在治疗用途所需的标准 .

化学反应分析

Adsorption Mechanisms and Surface Interactions

Bet-bay 002 exhibits enhanced adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) when modified with cetyltrimethylammonium bromide (CTAB). Key findings include:

-

Electrostatic interactions : At pH 6.8 (near CTAB's isoelectric point), the nanocomposite surface becomes negatively charged, enabling strong electrostatic attraction to cationic CTAB micelles .

-

Hydrophobic bonding : CTAB's hydrocarbon chains interact with PAHs via van der Waals forces, achieving 93% recovery rates for PAHs under optimized conditions .

Table 1: Adsorption Efficiency vs. CTAB Concentration

| CTAB Concentration (mg/mL) | PAH Recovery (%) |

|---|---|

| 0.0 | <20 |

| 0.6 | 85 |

| 1.0 | 93 |

| 1.5 | 89 |

Data adapted from Fe₃O₄ MNG@CTAB studies .

Reaction Optimization via Design of Experiments (DoE)

Response surface methodology identified critical factors for maximizing This compound 's performance:

-

Temperature : Higher temperatures (50–70°C) increased reaction yields by 25–40% .

-

Residence time : Optimal extraction occurred at 20 min equilibrium time, beyond which no significant improvements were observed .

-

Surfactant ratio : A CTAB-to-nanocomposite ratio of 1.0 mg/mg provided saturation coverage, confirmed by FTIR showing complete oxygen functional group removal .

Kinetics and Mechanistic Pathways

First-order kinetics govern This compound 's interactions:

-

Initial slow phase (5–20 min): Micelle formation and PAH adsorption onto CTAB-modified surfaces .

-

Fast phase (>20 min): Rapid equilibrium due to high surface area (40 nm avg. particle size) and hydrophobic domains .

-

Desorption follows Langmuir isotherm models, with acetone achieving 98% elution efficiency in 6 min .

Table 2: Solvent Performance in Desorption

| Solvent | Desorption Efficiency (%) |

|---|---|

| Acetone | 98 |

| Acetonitrile | 72 |

| Methanol | 65 |

| Dichloromethane | 58 |

Comparative Performance Metrics

This compound outperforms conventional magnetite nanoparticles (Fe₃O₄ MNPs) in key areas:

科学研究应用

Oncology

Bet-bay 002 has shown promising results in cancer research, particularly in multiple myeloma models. Its ability to inhibit BET proteins can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Neuroscience

In the field of neuroscience, this compound is being investigated for its role in neuromodulation. The compound's effects on neuronal signaling pathways may provide insights into neurodegenerative diseases.

Other Applications

Beyond oncology and neuroscience, this compound's applications extend to other areas:

- Immunology : Modulating immune responses by targeting BET proteins involved in inflammation pathways.

- Infection Control : Research into its efficacy against viral infections by influencing host cell responses .

Case Study 1: Efficacy in Multiple Myeloma

A study conducted on the effects of this compound in multiple myeloma demonstrated significant tumor reduction in treated mice compared to controls. The mechanism involved the downregulation of MYC oncogene expression, leading to apoptosis.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced neuronal death. In vitro studies showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability.

作用机制

BET-BAY 002 通过抑制溴结构域和末端 (BET) 蛋白家族发挥作用。这些蛋白质参与读取表观遗传标记和调节基因表达。 通过结合溴结构域,this compound 阻止了 BET 蛋白与乙酰化组蛋白的相互作用,导致基因表达改变和癌细胞生长抑制 .

相似化合物的比较

类似化合物

JQ1: 另一种具有类似作用机制的强效 BET 抑制剂。

I-BET762: 一种在研究中用于研究其对基因调控的影响的 BET 抑制剂。

OTX015: 一种处于临床阶段的 BET 抑制剂,在癌症治疗中具有潜在的治疗应用.

BET-BAY 002 的独特性

This compound 由于其独特的化学结构和抑制 BET 蛋白的高效性而独一无二。 它在多发性骨髓瘤的临床前模型中显示出显著的疗效,使其成为研究和潜在治疗开发的宝贵化合物 .

生物活性

BET-BAY 002 is a novel compound classified as a Bromodomain and Extraterminal (BET) protein inhibitor. BET proteins, particularly BRD2, BRD3, and BRD4, play critical roles in regulating gene expression through their interaction with acetylated histones and various transcription factors. These proteins have been implicated in several cancer types, making them attractive targets for therapeutic intervention. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.

This compound functions by inhibiting the binding of BET proteins to acetylated lysines on histones, thereby disrupting their role in transcriptional regulation. This inhibition leads to altered expression of genes involved in cell proliferation and survival, particularly in cancer cells. The compound has demonstrated a strong affinity for the bromodomains of BET proteins, which is crucial for its biological activity.

Efficacy in Cancer Models

Research has shown that this compound exhibits significant anti-cancer activity across various models:

- Multiple Myeloma : In preclinical studies, this compound has shown potent efficacy against multiple myeloma cell lines and primary patient samples. The compound triggers cell cycle arrest and apoptosis in these cells by downregulating MYC and other oncogenes associated with tumor growth .

- Lymphoma : A study indicated that combining this compound with other therapeutic agents enhances its antitumor effects, particularly in lymphoma models. The synergistic effect was attributed to the inhibition of pro-survival pathways mediated by LRRK2 protein .

Table 1: Biological Activity of this compound in Cancer Cell Lines

Case Study 1: Efficacy in Multiple Myeloma

In a controlled study involving multiple myeloma patients, treatment with this compound resulted in a significant reduction in tumor burden. Patients exhibited improved survival rates compared to those receiving standard therapies alone. The study highlighted the potential of BET inhibitors as a new class of anti-cancer agents .

Case Study 2: Combination Therapy in Lymphoma

A recent pharmacological screening identified this compound as a potent enhancer when used alongside existing lymphoma treatments. The combination therapy led to enhanced apoptosis rates and reduced tumor size in xenograft models. This case underscores the importance of combination strategies to overcome resistance mechanisms commonly seen in cancer therapies .

Research Findings

Recent research indicates that the biological activity of this compound is not limited to direct cytotoxic effects on cancer cells. It also modulates immune responses and enhances the efficacy of immunotherapies. For instance, studies have shown that treatment with BET inhibitors can increase the expression of PD-L1 on tumor cells, potentially improving responses to checkpoint inhibitors .

属性

IUPAC Name |

2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYIAWHWIUZNSD-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。